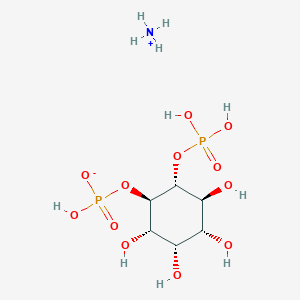
D-Myo-inositol 4,5-bis-phosphate ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Myo-inositol 4,5-bis-phosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2•xNH3 and a molecular weight of 340.12 g/mol . It is a derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling and regulation. This compound is particularly significant in the study of phosphoinositide metabolism and signal transduction pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol 4,5-bis-phosphate ammonium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 4 and 5 positions. The final step involves deprotection and purification to obtain the desired compound .
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions involving this compound are rare due to the stability of the phosphate groups.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions to introduce new functional groups.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher oxidation states, while substitution reactions can introduce various functional groups to the inositol ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is used as a precursor in the synthesis of more complex inositol phosphates and phosphoinositides. It is also employed in studies of phosphorylation and dephosphorylation mechanisms.
Biology: : In biological research, this compound is crucial for studying signal transduction pathways, particularly those involving phosphoinositides. It helps in understanding the role of inositol phosphates in cellular processes such as cell growth, differentiation, and apoptosis .
Medicine: : In medical research, this compound is used to investigate its potential therapeutic effects. It is studied for its role in regulating insulin signaling and its potential use in treating metabolic disorders.
Industry: : While its industrial applications are limited, the compound is used in the production of specialized reagents and in the development of biochemical assays.
Wirkmechanismus
D-Myo-inositol 4,5-bis-phosphate ammonium salt exerts its effects by participating in the phosphoinositide signaling pathway. It acts as a substrate for phospholipase C, which hydrolyzes it to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling events, affecting cellular processes such as metabolism, growth, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Myo-inositol 1,4,5-tris-phosphate trisodium salt: Similar in structure but with an additional phosphate group at the 1 position.
L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate, triammonium salt: A phospholipid derivative with similar signaling functions.
D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt: Contains an additional phosphate group at the 3 position.
Uniqueness: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which makes it a critical intermediate in the phosphoinositide signaling pathway. Its ability to be selectively hydrolyzed by phospholipase C distinguishes it from other inositol phosphates .
Eigenschaften
Molekularformel |
C6H17NO12P2 |
|---|---|
Molekulargewicht |
357.15 g/mol |
IUPAC-Name |
azanium;[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1 |
InChI-Schlüssel |
SGJUQYWLNXRPQO-BPYBYLIXSA-N |
Isomerische SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
Kanonische SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)

![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)






